molecular formula C8H8INO B12842903 2-Iodo-6-methylbenzamide

2-Iodo-6-methylbenzamide

Katalognummer: B12842903
Molekulargewicht: 261.06 g/mol
InChI-Schlüssel: NTNHZUGQVBGQQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-6-methylbenzamide is an organic compound with the molecular formula C8H8INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the second position and a methyl group at the sixth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methylbenzamide typically involves the iodination of 6-methylbenzamide. One common method is the C-H iodination of aromatic amides using iodine (I2) in the presence of a catalyst such as cobalt(II) acetate (Co(OAc)2) and a base like potassium trifluoromethanesulfonate (KOTf). The reaction is carried out in a solvent such as dichloroethane (DCE) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodo-6-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-6-methylbenzamide.

Wirkmechanismus

The mechanism of action of 2-Iodo-6-methylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom’s electron-withdrawing properties enhance the compound’s ability to form stable interactions with proteins and other biomolecules . Additionally, its aromatic structure allows for π-π stacking interactions, further stabilizing these complexes.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Iodo-6-methylbenzamide is unique due to the presence of both an iodine atom and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in synthetic chemistry. Its ability to participate in a wide range of reactions and form stable complexes with biological molecules sets it apart from other benzamide derivatives.

Eigenschaften

Molekularformel

C8H8INO

Molekulargewicht

261.06 g/mol

IUPAC-Name

2-iodo-6-methylbenzamide

InChI

InChI=1S/C8H8INO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11)

InChI-Schlüssel

NTNHZUGQVBGQQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)I)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.